AmmoniumThiocyante

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium Thiocyanate is an inorganic compound with the formula [NH4]+[SCN]−. It is an ammonium salt of thiocyanic acid and consists of ammonium cations [NH4]+ and thiocyanate anions [SCN]− . It is a colorless crystalline solid that is soluble in water . It is used in chemical analysis, in photography, as a fertilizer, and for many other uses .

Synthesis Analysis

Ammonium Thiocyanate is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide . Another method involves the reaction of [11C]CS2 with ammonia .Molecular Structure Analysis

The molecular formula of Ammonium Thiocyanate is CH4N2S . The IUPAC Standard InChI is InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 . The molecular weight is 76.121 .Chemical Reactions Analysis

The thiocyanate anion, specifically, reacts with ferric salts to form a deep-red ferric thiocyanate complex . Ammonium thiocyanate reacts with several metal ions including copper, silver, zinc, lead, and mercury, forming their thiocyanate precipitates, which may be extracted into organic solvents .Physical And Chemical Properties Analysis

Ammonium Thiocyanate is a colorless hygroscopic crystalline solid . It has a density of 1.305 g/cm3 . It has a melting point of 149.5 °C and decomposes at a boiling point of 170 °C . It is soluble in water, liquid ammonia, alcohol, and acetone .安全和危害

未来方向

Recent advances in photochemical and electrochemically induced thiocyanation provide a greener approach for SCN-containing compound formation . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .

属性

CAS 编号 |

1762-95-9 |

|---|---|

产品名称 |

AmmoniumThiocyante |

分子式 |

CH4N2S |

分子量 |

76.12086 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

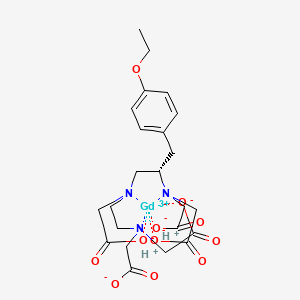

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)